molecular formula C9H14O3 B15126672 ethyl 2-(3,4-dihydro-2H-pyran-5-yl)acetate

ethyl 2-(3,4-dihydro-2H-pyran-5-yl)acetate

Cat. No.: B15126672
M. Wt: 170.21 g/mol
InChI Key: XDWIUYGELRIRLO-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dihydro-2H-pyran-5-yl)acetate is an organic compound with the molecular formula C9H14O3 It is a derivative of pyran, a six-membered oxygen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3,4-dihydro-2H-pyran-5-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 3,4-dihydro-2H-pyran in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as sodium ethoxide or potassium tert-butoxide can be employed to facilitate the reaction. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dihydro-2H-pyran-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

Ethyl 2-(3,4-dihydro-2H-pyran-5-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2-(3,4-dihydro-2H-pyran-5-yl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical reactions. The pyran ring can also undergo ring-opening reactions, leading to the formation of different intermediates that can interact with enzymes and other proteins.

Comparison with Similar Compounds

Ethyl 2-(3,4-dihydro-2H-pyran-5-yl)acetate can be compared with other similar compounds such as:

    Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: This compound has a fully saturated pyran ring, which affects its reactivity and stability.

    Mthis compound: The methyl ester variant has different physical properties and reactivity compared to the ethyl ester.

    Ethyl 2-(2H-pyran-3-yl)acetate: This compound has a different substitution pattern on the pyran ring, leading to variations in its chemical behavior.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 2-(3,4-dihydro-2H-pyran-5-yl)acetate

InChI

InChI=1S/C9H14O3/c1-2-12-9(10)6-8-4-3-5-11-7-8/h7H,2-6H2,1H3

InChI Key

XDWIUYGELRIRLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=COCCC1

Origin of Product

United States

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